N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776434
InChI: InChI=1S/C19H21ClN6OS/c20-14-1-3-15(4-2-14)28-10-7-21-19(27)13-5-8-26(9-6-13)18-16-17(23-11-22-16)24-12-25-18/h1-4,11-13H,5-10H2,(H,21,27)(H,22,23,24,25)
SMILES:
Molecular Formula: C19H21ClN6OS
Molecular Weight: 416.9 g/mol

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC14776434

Molecular Formula: C19H21ClN6OS

Molecular Weight: 416.9 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(9H-purin-6-yl)piperidine-4-carboxamide -

Specification

Molecular Formula C19H21ClN6OS
Molecular Weight 416.9 g/mol
IUPAC Name N-[2-(4-chlorophenyl)sulfanylethyl]-1-(7H-purin-6-yl)piperidine-4-carboxamide
Standard InChI InChI=1S/C19H21ClN6OS/c20-14-1-3-15(4-2-14)28-10-7-21-19(27)13-5-8-26(9-6-13)18-16-17(23-11-22-16)24-12-25-18/h1-4,11-13H,5-10H2,(H,21,27)(H,22,23,24,25)
Standard InChI Key OBDIUCZGCUAPPI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1C(=O)NCCSC2=CC=C(C=C2)Cl)C3=NC=NC4=C3NC=N4

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₉H₂₁ClN₆OS and a molecular weight of 416.9 g/mol. Its structure integrates three key moieties:

  • A piperidine ring at the core.

  • A purine group (9H-purin-6-yl) attached to the piperidine nitrogen.

  • A 4-chlorophenyl sulfanyl ethyl side chain connected via a carboxamide linkage .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₆OS
Molecular Weight416.9 g/mol
LogP (Predicted)~3.5 (moderate lipophilicity)
Topological Polar SA120 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2

The presence of the sulfanyl group enhances metabolic stability, while the chlorophenyl moiety contributes to hydrophobic interactions with biological targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, often employing tert-butyloxycarbonyl (Boc) protecting groups to manage reactivity during amide or sulfonamide formation . A representative route includes:

  • Piperidine Functionalization: Introduction of the purine moiety via nucleophilic substitution.

  • Side Chain Attachment: Coupling of the 4-chlorophenyl sulfanyl ethyl group using carbodiimide-mediated amidation.

  • Deprotection: Acidic removal of Boc groups to yield the final product .

Key Reaction Conditions:

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF).

  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) for Suzuki-Miyaura cross-coupling .

  • Yields: 60–85% after purification via column chromatography .

Stability and Reactivity

The compound exhibits moderate stability under acidic conditions but degrades in strong bases due to hydrolysis of the sulfanyl ether bond. Its reactivity is influenced by the electron-withdrawing chlorine atom, which activates the phenyl ring for electrophilic substitutions .

Pharmacological Activity

Cannabinoid Receptor Modulation

This compound acts as a peripheral inverse agonist at the cannabinoid receptor type 1 (CB1), with high selectivity over CB2 (Ki = 1.7 nM for CB1 vs. >10,000 nM for CB2) . Key mechanisms include:

  • Displacement of endogenous ligands (e.g., anandamide) from CB1.

  • Suppression of adenylate cyclase activity, reducing cAMP levels .

Table 2: Pharmacological Profile

ParameterValue
CB1 Binding Affinity (Ki)1.7 nM
CB2 Binding Affinity (Ki)>10,000 nM
EC₅₀ (cAMP Inhibition)12 nM
Metabolic Stabilityt₁/₂ = 45 min (human liver microsomes)

Research Advancements

Structure-Activity Relationship (SAR) Studies

Modifications to the piperidine and purine moieties significantly impact potency:

  • Piperidine Substituents: Bulky groups (e.g., tert-butyl) improve metabolic stability but reduce oral bioavailability .

  • Purine Modifications: 7-Deazapurine analogs enhance CB1 selectivity by 10-fold .

  • Sulfanyl Chain Optimization: Replacing sulfur with sulfone groups abolishes activity, underscoring the critical role of the sulfanyl linker .

Preclinical Efficacy

  • In Vivo Models:

    • Diet-Induced Obesity (DIO) Mice: 30% reduction in body weight over 12 weeks at 10 mg/kg/day .

    • Carbon Tetrachloride-Induced Liver Fibrosis: 50% decrease in collagen deposition at 5 mg/kg/day .

  • Toxicity Profile: No observed hepatotoxicity or cardiovascular effects at therapeutic doses .

Future Directions

Clinical Translation Challenges

  • Peripheral Selectivity: Ensuring minimal CNS penetration remains a hurdle due to the compound’s moderate LogP .

  • Formulation Strategies: Nanoparticle encapsulation improves oral bioavailability by 40% in preclinical trials .

Emerging Applications

  • Cancer Cachexia: Preliminary data show reversal of muscle wasting via CB1-mediated appetite stimulation .

  • Diabetic Nephropathy: CB1 inhibition reduces glomerular hyperfiltration in streptozotocin-induced models .

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